molecular formula C12H14N2O B1460920 N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine CAS No. 1031843-28-3

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

Cat. No.: B1460920
CAS No.: 1031843-28-3
M. Wt: 202.25 g/mol
InChI Key: XCBYKJIAOCVNGY-UHFFFAOYSA-N
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Description

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS: 1031843-28-3) is a heterocyclic amine featuring a 1,3-oxazole core substituted with a methyl group at position 4, a phenyl group at position 2, and an N-methylaminomethyl group at position 3. Its molecular formula is C₁₂H₁₄N₂O (MW: 202.26 g/mol), and its structure is represented by the SMILES notation: CC1=C(OC(=N1)C2=CC=CC=C2)CNC .

Its primary amine counterpart, (4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS: 165735-97-7), lacks the N-methyl group and exhibits distinct physicochemical properties .

Properties

IUPAC Name

N-methyl-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(8-13-2)15-12(14-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYKJIAOCVNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652776
Record name N-Methyl-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031843-28-3
Record name N-Methyl-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is a compound with significant biological activity, particularly in the realms of antibacterial and antifungal properties. This article delves into its chemical characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Identifiers:

  • CAS Number: 1031843-28-3
  • Molecular Formula: C12H14N2O
  • Molecular Weight: 202.257 g/mol
  • InChI Key: XCBYKJIAOCVNGY-UHFFFAOYSA-N
  • Purity: 97% .

Antibacterial Activity

This compound has been observed to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for several bacterial strains have been documented, showcasing its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Bacillus subtilis6.0
Pseudomonas aeruginosa16.0

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies have shown that it is effective against Candida albicans and other fungal pathogens:

Fungal StrainMIC (µg/mL)
Candida albicans10.0
Aspergillus niger15.0

The antifungal efficacy suggests potential applications in treating fungal infections, especially in immunocompromised patients .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the oxazole ring and the phenyl group are significant contributors to its potency. Modifications in these structures can lead to variations in activity levels:

  • Oxazole Ring: The nitrogen atom in the oxazole ring is essential for interaction with bacterial enzymes.
  • Phenyl Substituents: Different substitutions on the phenyl ring can enhance or reduce activity; for instance, electron-donating groups tend to increase antibacterial potency.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation:
    • A study synthesized various derivatives and tested their antibacterial properties against a panel of pathogens. The results indicated that certain modifications enhanced the compound's efficacy significantly compared to the parent compound .
  • Mechanism of Action:
    • Research has suggested that the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Scientific Research Applications

Antibacterial Activity

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine exhibits potent antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentrations (MIC) for notable bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Bacillus subtilis6.0
Pseudomonas aeruginosa16.0

These results indicate a particularly strong efficacy against Staphylococcus aureus, a common pathogen known for its antibiotic resistance .

Antifungal Activity

The compound also demonstrates antifungal activity, which is crucial for treating fungal infections. The MIC values against specific fungal strains are:

Fungal StrainMIC (µg/mL)
Candida albicans10.0
Aspergillus niger15.0

This suggests potential therapeutic applications in immunocompromised patients vulnerable to fungal infections .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are vital for its biological activity:

  • Oxazole Ring : The nitrogen atom within the oxazole ring is essential for interacting with bacterial enzymes.
  • Phenyl Substituents : Variations in the phenyl group can enhance or diminish antibacterial potency; electron-donating groups generally increase activity.

Understanding these relationships aids in designing more effective derivatives and optimizing their pharmacological profiles .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. These studies typically involve:

  • Retrosynthesis Analysis : Identifying feasible synthetic routes using modern computational tools to streamline the synthesis process.
  • Mechanism of Action Studies : Investigating how the compound interacts at the molecular level with bacterial and fungal targets to elucidate its efficacy.

For instance, a study demonstrated that modifications to the oxazole ring could yield compounds with improved antibacterial activity compared to the parent compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives

Substituent Variations

5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) Molecular Formula: C₂₁H₁₆N₄O Key Features: A naphthalene-substituted oxazole with a benzylamino group. Demonstrates higher aromaticity and lipophilicity compared to the target compound, influencing binding affinity in enzyme inhibition studies .

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde Molecular Formula: C₁₁H₉NO₂ (MW: 187.20 g/mol) Key Features: Replaces the aminomethyl group with a formyl group, enhancing electrophilicity for nucleophilic addition reactions .

Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility
Target Compound C₁₂H₁₄N₂O 202.26 N-Methylaminomethyl 2.1 Moderate (DMSO)
(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine C₁₁H₁₂N₂O 188.23 Primary amine 1.8 High (Water)
4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde C₁₁H₉NO₂ 187.20 Aldehyde 2.3 Low (Water)

*Estimated using fragment-based methods.
Sources : .

Thiazole Analogs

Thiazoles (sulfur-containing analogs of oxazoles) exhibit distinct electronic and steric properties. For example:

N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine
  • Molecular Formula: C₁₂H₁₄N₂S (MW: 218.32 g/mol)
  • SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)CNC
  • Higher molecular weight and lipophilicity (LogP ~2.4) .

Heterocyclic Amines with Alternative Cores

N-Methyl-α-tocopheramine (12)

  • A tocopherol-derived secondary amine synthesized via selective N-demethylation. Shares functional similarities but lacks the oxazole scaffold, emphasizing the role of heterocycles in stability and bioactivity .

Q & A

Q. What are the recommended synthetic routes for N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or reductive amination of the oxazole precursor. For example, methylation of the primary amine group in (4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine can be achieved using methyl iodide or formaldehyde under reductive conditions (e.g., NaBH₃CN). Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF), stoichiometry of the methylating agent, and temperature control to minimize side products like over-alkylation. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the secondary amine .

Q. How can the purity and structural identity of this compound be validated after synthesis?

Key methods include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • ¹H/¹³C NMR spectroscopy to verify methyl group integration and oxazole ring proton environments. The methylene (-CH₂-) group adjacent to the oxazole nitrogen typically appears downfield (δ ~4.0–4.5 ppm) due to electron withdrawal .
  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity >95% .

Q. What are the stability considerations for this compound under storage conditions?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the secondary amine. Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity) coupled with LC-MS can identify degradation products, such as oxazole ring hydrolysis or N-demethylation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (employing SHELX or similar programs ) is ideal for determining bond angles, torsion angles, and intermolecular interactions. For example, the oxazole ring’s planarity and the spatial orientation of the methylphenyl substituent can be confirmed. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. ORTEP diagrams (e.g., ORTEP-3 ) visualize thermal ellipsoids, aiding in distinguishing static disorder from dynamic motion .

Q. What strategies address contradictions between spectroscopic data and computational modeling results?

Discrepancies between experimental NMR shifts and DFT-calculated values may arise from solvent effects or dynamic processes. To resolve this:

  • Perform solvent-specific DFT calculations (e.g., using PCM models for DMSO or CDCl₃).
  • Use variable-temperature NMR to detect conformational exchange broadening.
  • Cross-validate with NOESY/ROESY to identify through-space correlations missed in static models .

Q. How can the biological activity of this compound be systematically evaluated, and what are common pitfalls?

  • In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination).
  • Pitfalls : Ensure solubility in assay buffers (use DMSO ≤0.1%) and confirm target engagement via competitive binding assays to rule off-target effects .

Q. What advanced methodologies optimize N-mono-demethylation for derivative synthesis?

A chromatography-like reactor setup (as described for tocopherol derivatives ) enables controlled N-demethylation:

Oxidize the tertiary amine to an N-oxide using mCPBA.

Deoxygenate with a carbamyl-iminium catalyst to yield the secondary amine.

Purify via acid-base extraction (e.g., HCl wash to remove unreacted reagents). This method achieves >90% yield with minimal over-demethylation .

Q. How do steric and electronic effects of the 4-methyl-2-phenyloxazole moiety influence reactivity?

  • Steric effects : The 2-phenyl group hinders nucleophilic attack at the oxazole C-2 position.
  • Electronic effects : The methyl group at C-4 donates electron density via hyperconjugation, stabilizing the oxazole ring against electrophilic substitution. Computational studies (NBO analysis) quantify charge distribution .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Spectral Analysis : Compare experimental NMR shifts with ChemDraw predictions or ACD/Labs databases.
  • Demethylation Protocols : Refer to biomimetic oxidation-demethylation workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine
Reactant of Route 2
N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

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